molecular formula C17H25N5O2 B5561531 1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine

1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine

Cat. No. B5561531
M. Wt: 331.4 g/mol
InChI Key: DWYBZVWDGPRVGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine is a useful research compound. Its molecular formula is C17H25N5O2 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.20082506 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antidiabetic Compounds

Piperazine derivatives have been identified as new antidiabetic compounds. Studies have shown the potential of specific piperazine derivatives in improving glucose tolerance without any adverse side effects or hypoglycemic effects, making them candidates for clinical investigations in diabetes management (Le Bihan et al., 1999).

Antimicrobial and Antifungal Activities

Research on novel piperazine derivatives has shown promise in antimicrobial and antifungal activities. This includes the synthesis of compounds that have exhibited excellent antibacterial and antifungal activities compared to standard drugs, indicating their potential as new treatments for microbial infections (Rajkumar et al., 2014).

Antiviral Activity

Derivatives involving piperazine structures have been explored for their antiviral activities, with some showing modest effects against influenza A (H1N1) virus. This highlights the potential of piperazine derivatives in contributing to antiviral drug development (Wang et al., 2013).

Antitubercular Agents

Several piperazine-thiosemicarbazone hybrids have been synthesized and shown potent antitubercular activities against Mycobacterium tuberculosis, demonstrating their potential as new treatments for tuberculosis (Jallapally et al., 2014).

Chemosensitizers for MRSA

Imidazolidine-4-one derivatives, particularly those involving piperazine, have been studied for their ability to enhance the efficacy of antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). This suggests a novel approach to combat antibiotic resistance (Matys et al., 2015).

properties

IUPAC Name

[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O2/c1-13(2)10-14-11-15(24-19-14)17(23)22-8-6-21(7-9-22)12-16-18-4-5-20(16)3/h4-5,11,13H,6-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYBZVWDGPRVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NOC(=C1)C(=O)N2CCN(CC2)CC3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.